3-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-2-methyl-3H-indole
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Overview
Description
3-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-2-methyl-3H-indole is a complex organic compound that features a difluoromethyl sulfanyl group attached to a phenyl ring, which is further connected to a hydrazinylidene group and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-2-methyl-3H-indole typically involves multiple steps, starting with the preparation of the difluoromethyl sulfanyl phenyl hydrazine intermediate. This intermediate is then reacted with an indole derivative under specific conditions to form the final compound. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halogenated intermediates under palladium catalysis.
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-2-methyl-3H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
3-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-2-methyl-3H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-2-methyl-3H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl sulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The indole core is known to interact with various biological targets, including enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-5,5-dimethylcyclohexane-1,3-dione .
- 3-[({2-[(Difluoromethyl)sulfanyl]phenyl}amino)methyl]-4-fluorobenzonitrile .
Uniqueness
3-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-2-methyl-3H-indole is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C16H13F2N3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
[4-(difluoromethylsulfanyl)phenyl]-(2-methyl-1H-indol-3-yl)diazene |
InChI |
InChI=1S/C16H13F2N3S/c1-10-15(13-4-2-3-5-14(13)19-10)21-20-11-6-8-12(9-7-11)22-16(17)18/h2-9,16,19H,1H3 |
InChI Key |
BXKNIHXZGOAJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=C(C=C3)SC(F)F |
Origin of Product |
United States |
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